![molecular formula C4H2HgN2O2 B14742220 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one CAS No. 5505-54-4](/img/structure/B14742220.png)
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one is a complex organomercury compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of mercury, oxygen, and nitrogen atoms within its bicyclic framework, making it a subject of interest in various fields of chemical research.
準備方法
The synthesis of 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of rhodium (I) complexes as catalysts. The synthetic route may include steps such as head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature, pressure, and the use of specific ligands to ensure the desired product is obtained.
化学反応の分析
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the mercury atom are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs that target specific biological pathways.
Industry: The compound’s catalytic properties make it valuable in industrial processes that require efficient and selective synthesis of complex molecules.
作用機序
The mechanism by which 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one exerts its effects involves its ability to coordinate with various substrates through its mercury center. This coordination can facilitate the activation of substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
類似化合物との比較
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can be compared with other similar organomercury compounds, such as:
- 2-Methyl-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene
- This compound These compounds share similar structural features but differ in the specific substituents attached to the bicyclic framework. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
特性
CAS番号 |
5505-54-4 |
|---|---|
分子式 |
C4H2HgN2O2 |
分子量 |
310.66 g/mol |
IUPAC名 |
7-oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one |
InChI |
InChI=1S/C4H4N2O2.Hg/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+2/p-2 |
InChIキー |
VENXEMXIWPCYBF-UHFFFAOYSA-L |
正規SMILES |
C1=CN2C(=NC1=O)O[Hg]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
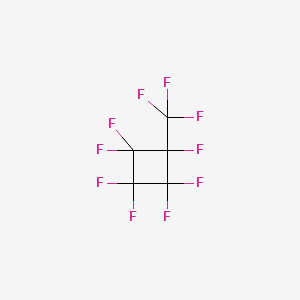

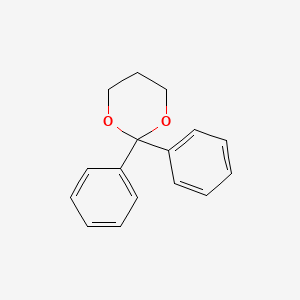
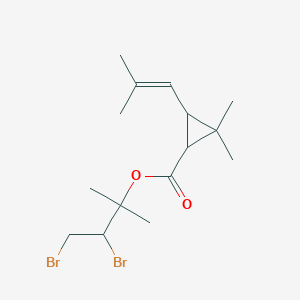
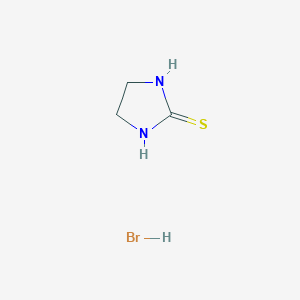
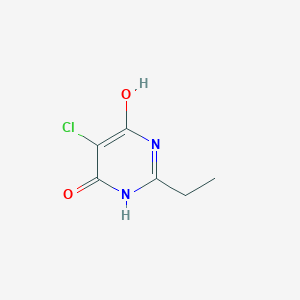
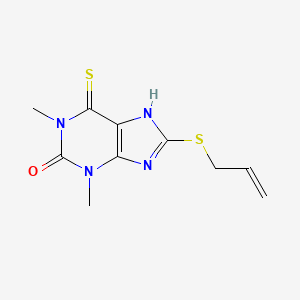


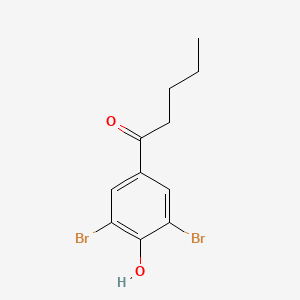

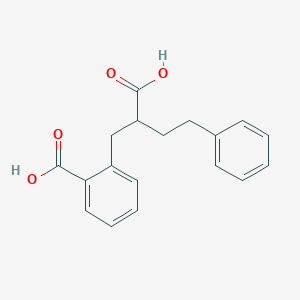
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
